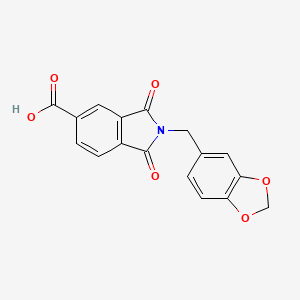

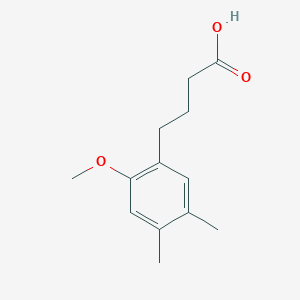

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

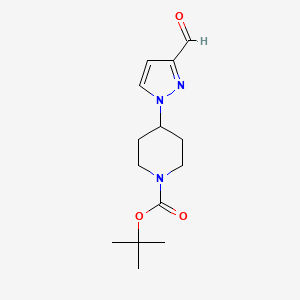

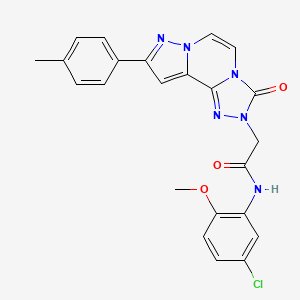

“4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid” is a chemical compound . It contains a total of 39 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 carboxylic acid .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid” is complex, with a variety of bond types present . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Photoremovable Protecting Groups

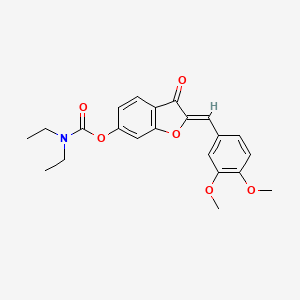

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid's related moieties, such as 2,5-dimethylphenacyl (DMP) esters, have been investigated for their utility as photoremovable protecting groups for carboxylic acids. This application is crucial in organic synthesis and biochemistry for creating "caged" compounds. These DMP esters release free carboxylic acids upon irradiation, showcasing the potential of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid derivatives in light-sensitive applications (Zabadal et al., 2001).

Synthetic Chemistry

The compound has been implicated in the synthesis of complex molecules, demonstrating its versatility in organic chemistry. A high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, starting from 2,4-dimethylaniline, illustrates the compound's potential as a building block for diverse chemical entities. This pathway involves N-alkylation, carbamoylation, and intramolecular cyclization, highlighting the compound's reactivity and utility in creating bioactive molecules (Vaid et al., 2014).

Aryl Cation Reactivity

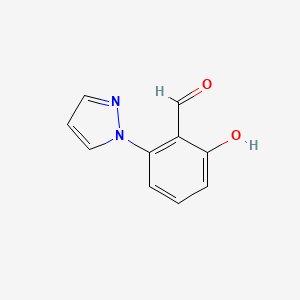

Research into the photochemistry of related compounds, such as 4-chlorophenol and 4-chloroanisole, provides insights into the generation and reactivity of aryl cations. These studies offer a pathway to arylated products via heterolytic cleavage in specific solvents, which could be relevant for designing synthetic strategies involving 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid derivatives (Protti et al., 2004).

Supramolecular Chemistry

The interaction of phenylboronic and 4-methoxyphenylboronic acids with heterocyclic compounds, leading to supramolecular assemblies, suggests potential applications of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid in creating novel molecular architectures. These assemblies are formed through hydrogen bonding and could inspire the design of new materials or sensors based on similar chemical frameworks (Pedireddi & Seethalekshmi, 2004).

Green Chemistry

The compound's derivatives have been applied in green chemistry, particularly in processes aiming to reduce the environmental impact of chemical manufacturing. For example, the synthesis of fine chemicals through one-pot multi-step reactions using multifunctional catalysts demonstrates an approach to decrease the environmental footprint. This example underscores the broader relevance of 4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid in developing sustainable chemical processes (Climent et al., 2010).

Propiedades

IUPAC Name |

4-(2-methoxy-4,5-dimethylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(5-4-6-13(14)15)12(16-3)8-10(9)2/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMDIICTFCUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-4,5-dimethylphenyl)butanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

![N-Cyclopentyl-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2796655.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)